7-Nitro-1-tetralone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

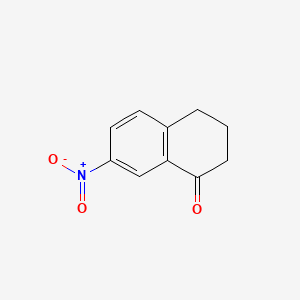

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAQYWSNCVEJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193345 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-34-2 | |

| Record name | 7-Nitro-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40353-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040353342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitro-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Nitro-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-7-nitronaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Nitro-1-tetralone from 1-tetralone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitro-1-tetralone, a valuable intermediate in medicinal chemistry and drug development, from the readily available starting material, 1-tetralone. This document details various experimental protocols, presents a comparative analysis of different synthetic methodologies, and delves into the mechanistic aspects of the reaction, with a focus on regioselectivity.

Introduction

1-Tetralone is a bicyclic aromatic ketone that serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The introduction of a nitro group onto the aromatic ring of 1-tetralone, specifically at the 7-position, provides a key functional handle for further chemical transformations, enabling the development of novel therapeutic agents. The nitration of 1-tetralone is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the regiochemical outcome of this reaction is highly dependent on the reaction conditions, with the potential for the formation of the isomeric 5-Nitro-1-tetralone as a significant byproduct. This guide aims to provide researchers with the necessary information to select and optimize the synthesis of the desired 7-nitro isomer.

Reaction Mechanism and Regioselectivity

The nitration of 1-tetralone proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of a nitric acid source and a strong acid, such as sulfuric acid.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"1-Tetralone" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitronium ion (NO₂⁺)" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sigma Complex (Wheland Intermediate)" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proton (H⁺)" [shape=point, style=invis];

"1-Tetralone" -> "Sigma Complex (Wheland Intermediate)" [label="Electrophilic Attack"]; "Nitronium ion (NO₂⁺)" -> "Sigma Complex (Wheland Intermediate)"; "Sigma Complex (Wheland Intermediate)" -> "this compound" [label="Deprotonation"]; "Sigma Complex (Wheland Intermediate)" -> "Proton (H⁺)"; } dot Figure 1: General mechanism for the electrophilic nitration of 1-tetralone.

The regioselectivity of the nitration is governed by the electronic effects of the substituents on the benzene ring of 1-tetralone. The carbonyl group at the 1-position is an electron-withdrawing group and a meta-director. Conversely, the alkyl portion of the fused ring is an electron-donating group and an ortho-, para-director. The interplay of these opposing directing effects, along with steric hindrance, determines the final product distribution. The 7-position is para to the activating alkyl substituent and meta to the deactivating carbonyl group, making it a favored site for electrophilic attack under many conditions.

Comparative Analysis of Synthetic Protocols

Several methods for the nitration of 1-tetralone have been reported in the literature, each with its own advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. The choice of nitrating agent and reaction parameters is crucial for maximizing the yield of the desired 7-nitro isomer while minimizing the formation of the 5-nitro byproduct.

| Nitrating Agent | Acid/Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Yield of 5-Nitro-1-tetralone (%) | Reference |

| KNO₃ | H₂SO₄ | 0 to 15 | 1 hour | 81 | Not reported | [1] |

| fuming HNO₃ | H₂SO₄ | ≤ 0 | 20 minutes | 25 (recrystallized) | Not reported | [2] |

| HNO₃ | H₂SO₄ | -15 to ambient | 45 minutes | 55 | 26 | [2] |

| fuming HNO₃ | - | < 8 | Not specified | Exclusive product | - | [2] |

| NH₄NO₃ | TFAA/DCM | -15 to 0 | 18 hours | ~58 | Not reported | [2] |

Table 1: Comparison of different methodologies for the nitration of 1-tetralone.

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound based on published literature.

Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid[1]

This protocol offers a high yield of the 7-nitro isomer with good control over the reaction temperature.

Materials:

-

1-Tetralone (1-Tetrahydronaphthalenone)

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

In a separate beaker, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.

-

Quench the reaction by pouring the mixture into a beaker containing crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with distilled water.

-

Dry the solid product.

-

Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain this compound as a light yellow solid.

Expected Yield: 8.5 g (81%) Melting Point: 104-106 °C

dot digraph "Experimental_Workflow_Protocol_1" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; "Cool_H2SO4" [label="Cool H₂SO₄ to 0 °C"]; "Add_Tetralone" [label="Add 1-Tetralone"]; "Prepare_KNO3_sol" [label="Prepare KNO₃ in H₂SO₄"]; }

subgraph "cluster_Reaction" { label = "Nitration Reaction"; bgcolor = "#FCE8E6"; "Add_KNO3" [label="Slowly add KNO₃ solution (T < 15 °C)"]; "Stir_1h" [label="Stir for 1 hour at 15 °C"]; }

subgraph "cluster_Workup" { label = "Workup and Purification"; bgcolor = "#E6F4EA"; "Quench" [label="Pour into crushed ice"]; "Filter" [label="Filter the precipitate"]; "Wash" [label="Wash with distilled water"]; "Dry" [label="Dry the solid"]; "Recrystallize" [label="Recrystallize from Ethanol/Water"]; }

"Cool_H2SO4" -> "Add_Tetralone"; "Add_Tetralone" -> "Add_KNO3"; "Prepare_KNO3_sol" -> "Add_KNO3"; "Add_KNO3" -> "Stir_1h"; "Stir_1h" -> "Quench"; "Quench" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Recrystallize"; } dot Figure 2: Experimental workflow for the synthesis of this compound using KNO₃/H₂SO₄.

Protocol 2: Nitration using a Mixture of Nitric Acid and Sulfuric Acid[2]

This method is a more traditional approach to nitration and can lead to a mixture of 7-nitro and 5-nitro isomers.

Materials:

-

1-Tetralone (α-tetralone)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice/water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

In a flask, prepare a solution of 20 g (137 mmol) of 1-tetralone in 300 mL of concentrated sulfuric acid and cool it to 0 °C.

-

In a separate container, prepare a nitrating mixture of 8.6 mL (144 mmol) of fuming nitric acid in 50 mL of concentrated sulfuric acid and cool it.

-

Add the nitrating mixture dropwise to the stirred solution of 1-tetralone at 0 °C.

-

After the addition is complete, stir the solution for 1 hour at the same temperature.

-

Pour the reaction mixture into 2 L of an ice/water mixture and stir for 30 minutes.

-

Filter the resulting solid and wash it with water.

-

Dry the solid.

-

Purify the crude product by column chromatography on silica gel, eluting with 20% ethyl acetate in petroleum ether to separate the 7-nitro and 5-nitro isomers.

Expected Yields:

-

This compound: 20.1 g (77%)

-

5-Nitro-1-tetralone: 4.1 g (16%)

Product Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

| Technique | Data | Reference |

| Melting Point | 104-106 °C | [1] |

| Infrared (IR) Spectroscopy (film, cm⁻¹) | 1675 (C=O), 1500 (NO₂, asymmetric), 1340 (NO₂, symmetric) | [1] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 8.86 (d, J = 2.4 Hz, 1H, ArH), 8.30 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂) | [1] |

Table 2: Spectroscopic and physical data for this compound.

Conclusion

The synthesis of this compound from 1-tetralone is a well-established yet nuanced process. The choice of nitrating agent and careful control of reaction conditions, particularly temperature, are paramount for achieving high yields and regioselectivity. The potassium nitrate/sulfuric acid method appears to be a superior choice for the selective synthesis of the 7-nitro isomer, offering a high yield and a straightforward workup procedure. This guide provides the necessary technical information for researchers to successfully synthesize and characterize this important chemical intermediate for applications in drug discovery and development. Further optimization of reaction conditions may be possible to further enhance the yield and purity of the desired product.

References

An In-Depth Technical Guide to the Nitration of α-Tetralone: Mechanism and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of α-tetralone (3,4-dihydro-1(2H)-naphthalenone), a critical reaction for the synthesis of precursors for natural products and medicinally important compounds. The introduction of a nitro group onto the tetralone scaffold offers a versatile handle for further functionalization. This document details the underlying mechanisms, explores the factors governing regioselectivity, summarizes quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Core Mechanisms of α-Tetralone Nitration

The nitration of α-tetralone can occur on either the aromatic nucleus or the aliphatic ring, governed by distinct mechanisms and reaction conditions.

Nitration of the Aromatic Nucleus: Electrophilic Aromatic Substitution (SEAr)

The most common method for nitrating the aromatic ring of α-tetralone is through an electrophilic aromatic substitution (SEAr) mechanism.[1] This reaction typically proceeds in two main steps:

-

Generation of the Electrophile : A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃) to form the highly electrophilic nitronium ion (NO₂⁺).[2]

-

Electrophilic Attack and Rearomatization : The π-electron system of the α-tetralone aromatic ring acts as a nucleophile, attacking the nitronium ion.[3] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] A weak base then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity to the ring and yielding the nitrated product.[3]

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Nitration of the Aliphatic Ring (α-Carbon)

Nitration at the C-2 position (α-carbon) of the aliphatic ring proceeds under different conditions, typically involving the formation of an enolate intermediate.

-

Enolate Formation : A base (e.g., potassium alkoxides) removes the acidic proton from the α-carbon, forming a resonance-stabilized enolate.

-

Nucleophilic Attack : The electron-rich enolate then acts as a nucleophile, attacking a suitable nitrating agent, such as an alkyl nitrate.[5] Subsequent acidification yields the 2-nitro-α-tetralone. The presence of alcohol in the reaction is often detrimental, leading to reduced product yields.[5]

Caption: Mechanism of nitration at the α-carbon (C-2) via an enolate intermediate.

Regioselectivity in α-Tetralone Nitration

The position of nitration is determined by the electronic effects of the substituents on the α-tetralone scaffold.

-

Fused Aliphatic Ring : This acts as an alkyl substituent, which is an activating group and directs electrophiles to the ortho (C-5, C-8) and para (C-6, C-7) positions.

-

Carbonyl Group : The ketone is a deactivating group and directs electrophiles to the meta positions (C-6, C-8) relative to its point of attachment.

The regiochemical outcome is a result of the interplay between these two opposing effects. For electrophilic aromatic substitution, the activating effect of the fused alkyl ring dominates, leading to substitution primarily at the positions activated by it. Therefore, nitration occurs almost exclusively at the C-5 and C-7 positions. The C-6 and C-8 positions are disfavored as they are either deactivated or less activated.

-

C-7 (para to the alkyl fusion) : This position is strongly activated and sterically accessible, often leading to the 7-nitro isomer as a major product.

-

C-5 (ortho to the alkyl fusion) : This position is also activated, but may be subject to some steric hindrance, often resulting in the 5-nitro isomer as a co-product or major product depending on conditions.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

7-Nitro-1-tetralone chemical properties and structure elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1-tetralone is a nitrated derivative of 1-tetralone, a bicyclic aromatic ketone. It serves as a crucial intermediate in the synthesis of various biologically active compounds and is of significant interest to the pharmaceutical and chemical research communities. The introduction of a nitro group onto the tetralone scaffold can profoundly influence its chemical reactivity and biological properties, making it a versatile building block for drug discovery.[1][2] This guide provides an in-depth overview of the chemical properties, structure elucidation, and synthesis of this compound.

Chemical Properties and Structure

This compound is a solid at room temperature with the chemical formula C₁₀H₉NO₃.[3][4] Its structure consists of a dihydronaphthalenone core with a nitro group substituted at the 7th position of the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [3][4][5][6] |

| Molecular Weight | 191.18 g/mol | [3][4][5] |

| Appearance | Pale-yellow to off-white solid | [6] |

| Melting Point | 104-106 °C | [5] |

| CAS Number | 40353-34-2 | [3][4] |

| InChI Key | GWAQYWSNCVEJMW-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through spectroscopic methods. Below is a summary of its characteristic spectral data.

| Spectroscopic Technique | Characteristic Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.18-2.25 (m, 2H, CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂), 3.10 (t, J=6.1 Hz, 2H, CH₂), 7.45 (d, J=8.4 Hz, 1H, ArH), 8.30 (dd, J=2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J=2.4 Hz, 1H, ArH) | [5] |

| Infrared (IR) | 1675 cm⁻¹ (C=O), 1500 cm⁻¹ (NO₂, asymmetric), 1340 cm⁻¹ (NO₂, symmetric) | [5] |

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of 1-tetralone.[1] Various nitrating agents and reaction conditions have been reported to achieve this transformation.

Experimental Protocol: Nitration of 1-Tetralone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Distilled Water

-

Ethanol

-

Ethyl Acetate

-

Petroleum Ether

Procedure:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

-

Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour.

-

Quench the reaction by pouring the mixture into crushed ice.

-

Collect the resulting precipitate by filtration and wash it with distilled water.

-

Dry the solid and recrystallize it from a 1:1 mixture of ethanol and water to yield this compound as a light yellow solid.[5]

-

The product can be further purified by column chromatography using 20% ethyl acetate in petroleum ether as the eluent.[5]

Expected Yield: Approximately 81%.[5]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Structure Elucidation

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

General Experimental Workflow for Structure Elucidation

Caption: Workflow for structure elucidation.

Biological Significance and Applications in Drug Development

While specific biological activities of this compound are not extensively documented in the provided search results, the broader class of nitro compounds and tetralone derivatives exhibit a wide range of biological effects.

Nitro-containing molecules are known to possess antibacterial, antineoplastic, antihypertensive, and antiparasitic properties.[7][8] The nitro group is an electron-withdrawing group that can participate in redox reactions within cells, leading to toxicity in microorganisms.[8]

The 1-tetralone scaffold is a component of numerous natural products and chemotherapeutic agents.[1] Derivatives of 1-tetralone have been investigated for various therapeutic applications, including as anticancer, antifungal, and antibiotic agents.[1] For instance, certain chalcone derivatives of 1-tetralones have shown promising biological activities.[1]

Given the established biological relevance of both the nitro group and the tetralone scaffold, this compound represents a valuable starting material for the synthesis of novel drug candidates. Its functional groups offer sites for further chemical modification to optimize pharmacological activity and selectivity.

Potential Signaling Pathway Involvement

Although no specific signaling pathways involving this compound were identified in the search results, its potential as a precursor for tubulin-binding ligands has been noted.[1] Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.

Caption: Potential mechanism of action for derivatives.

Conclusion

This compound is a chemically significant molecule with considerable potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 40353-34-2|this compound|Rlavie [rlavie.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Nitro-1-tetralone: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 7-Nitro-1-tetralone (CAS No: 40353-34-2), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of this compound

This compound is a derivative of 1-tetralone, a bicyclic ketone widely used as a precursor in the synthesis of various natural products and medicinally important compounds.[1] The introduction of a nitro group (–NO₂) onto the aromatic ring significantly influences its chemical properties and reactivity, making its structural confirmation via spectroscopic methods crucial.

Chemical Structure:

-

IUPAC Name: 7-nitro-3,4-dihydro-2H-naphthalen-1-one[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. The data presented here was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.18-2.25 | m | 2H | - | CH₂ (Position 3) |

| 2.75 | t | 2H | 6.8 | CH₂ (Position 4) |

| 3.10 | t | 2H | 6.1 | CH₂ (Position 2) |

| 7.45 | d | 1H | 8.4 | ArH (Position 5) |

| 8.30 | dd | 1H | 8.4, 2.4 | ArH (Position 6) |

| 8.86 | d | 1H | 2.4 | ArH (Position 8) |

| Source:[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying specific functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 1675 | Strong | Aromatic Ketone (C=O) | Stretch |

| 1500 | Strong | Nitro Group (N-O) | Asymmetric Stretch |

| 1340 | Strong | Nitro Group (N-O) | Symmetric Stretch |

| Source:[3] |

The presence of a strong absorption band at 1675 cm⁻¹ is characteristic of the carbonyl group of an aromatic ketone.[3][5] The bands at 1500 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 3: GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M-CO]⁺ |

| Source:[2] |

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 191, which corresponds to the molecular weight of this compound.[2] Another significant fragment is observed at m/z 163, likely resulting from the loss of a carbonyl group (CO).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of α-tetralone.[1]

-

Preparation: 1-Tetralone (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C in an ice bath.

-

Nitration: A solution of potassium nitrate (1.08 equivalents) in concentrated sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 15°C.[3]

-

Reaction: The mixture is stirred for approximately one hour after the addition is complete.[3]

-

Quenching & Isolation: The reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration and washed with distilled water.[3]

-

Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound as a light yellow solid.[3]

NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a thin film or a KBr wafer method.[2][3] For the KBr method, a small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[6]

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. Electron Ionization (EI) is a common ionization method for this type of analysis.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer scans a range of m/z values to detect the ions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The characterization of a chemical compound like this compound follows a logical workflow that integrates various spectroscopic techniques to provide a complete structural elucidation. This process ensures that data is collected and analyzed systematically.[7][8]

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

Physical properties of 7-Nitro-1-tetralone (melting point, solubility)

A Technical Guide to the Physical Properties of 7-Nitro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of this compound, with a specific focus on its melting point and solubility. This document compiles available data and outlines standardized experimental protocols for the determination of these critical parameters, which are essential for its application in research and drug development.

Core Physical and Chemical Properties

This compound is a ketone derivative that presents as a pale-yellow to off-white solid or an earthy yellow powder.[1][2] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [3] |

| Appearance | Pale-yellow to off-white solid | [1] |

| Melting Point | 104-106 °C | [2][4] |

| CAS Number | 40353-34-2 | [3] |

Solubility Profile

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, a reported recrystallization procedure from a 1:1 ethanol/water mixture indicates its solubility in this solvent system.[4]

Given its chemical structure, which includes a polar nitro group and a ketone, as well as a nonpolar aromatic ring system, this compound is expected to be soluble in a variety of organic solvents. A systematic determination of its solubility is crucial for applications in synthesis, purification, and formulation.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. The following protocol is a general method for determining the melting point range of this compound using a capillary melting point apparatus.[5][6]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt or oil bath-based setup)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C per minute ramp rate) to determine an approximate melting range.[7]

-

Accurate Melting Point Determination: For a precise measurement, set the apparatus to heat at a slower ramp rate (e.g., 1-2 °C per minute), starting from a temperature approximately 10-15 °C below the estimated melting point.[7]

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the substance begins to shrink and form liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.[8]

-

Repeat: For accuracy, it is advisable to repeat the determination with a fresh sample in a new capillary tube.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

The following is a general gravimetric method to quantitatively determine the solubility of this compound in various solvents at a specific temperature.[9][10]

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm)

-

Pipettes and syringes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that saturation is reached.[10]

-

Phase Separation: After the equilibration period, stop the agitation and allow the undissolved solid to settle while maintaining the temperature.[10]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended solid particles.[10]

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula: S (mg/mL) = (Weight of vial with dried solid - Weight of empty vial) / Volume of the supernatant withdrawn

Caption: Workflow for Solubility Determination.

References

- 1. CAS 40353-34-2|this compound|Rlavie [rlavie.com]

- 2. This compound | 40353-34-2 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. youtube.com [youtube.com]

- 9. materialneutral.info [materialneutral.info]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 7-Nitro-1-tetralone (CAS: 40353-34-2) for Research and Development

Abstract: This document provides a comprehensive technical overview of 7-Nitro-1-tetralone, identified by CAS number 40353-34-2. It is a key chemical intermediate belonging to the tetralone class of compounds. This guide consolidates essential physicochemical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and purification. Furthermore, it explores the compound's significance as a versatile building block in medicinal chemistry and drug development, supported by workflow diagrams and a summary of safety and handling procedures. This whitepaper is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

The 1-tetralone scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of biologically active compounds.[1][2][3] These bicyclic ketones are integral to the synthesis of various natural products and pharmaceuticals, including antidepressants and anticancer agents.[1][3][4]

This compound is a significant derivative within this class. Characterized by a nitro group at the 7-position of the aromatic ring, it serves as a versatile synthetic intermediate.[5] The presence of both a ketone and a nitro functional group—the latter being readily convertible to other functionalities—makes it a valuable precursor for creating diverse molecular architectures for drug discovery and materials science.[5][6]

Physicochemical Properties

This compound is typically a crystalline solid, with its color ranging from light yellow to orange or brown.[5][7][8] It is soluble in common organic solvents but has low solubility in water.[5][9] Key quantitative properties are summarized below.

| Property | Value | References |

| CAS Number | 40353-34-2 | [7][10][11] |

| Molecular Formula | C₁₀H₉NO₃ | [5][7][11][12] |

| Molecular Weight | 191.18 g/mol | [7][11][12][13] |

| Appearance | White to Orange to Green powder to crystal | [5] |

| Melting Point | 104 - 109 °C | [7] |

| Purity | Typically >97% (GC) | [5][11] |

| IUPAC Name | 7-nitro-3,4-dihydro-2H-naphthalen-1-one | [12] |

Spectroscopic Profile

The structural identity of this compound is well-defined by various spectroscopic techniques. The infrared spectrum shows characteristic absorptions for the carbonyl and nitro groups, while the ¹H NMR spectrum provides a clear proton environment map.

| Spectroscopy | Data and Assignments | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.86 (d, J=2.4 Hz, 1H, ArH), 8.30 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J=8.4 Hz, 1H, ArH), 3.10 (t, J=6.1 Hz, 2H, CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂) | [7] |

| Infrared (IR) | Film (cm⁻¹): 1675 (C=O stretching), 1500 & 1340 (NO₂ stretching) | [7] |

Experimental Protocols

Synthesis via Nitration of 1-Tetralone

The most common and well-documented method for preparing this compound is the direct nitration of 1-tetralone.[6][7] One effective protocol utilizes potassium nitrate in concentrated sulfuric acid, which offers a high yield.[7]

Reagents and Equipment:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice bath, dropping funnel, magnetic stirrer, filtration apparatus

Detailed Methodology:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled acid.[7]

-

Separately, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution dropwise to the 1-tetralone mixture, ensuring the internal temperature does not exceed 15 °C.[7]

-

After the addition is complete, continue stirring the reaction mixture for one hour at a controlled temperature of 15 °C.[7]

-

Quench the reaction by carefully pouring the mixture into a large volume of crushed ice. A precipitate will form.[7]

-

Collect the solid precipitate by filtration and wash it thoroughly with distilled water.[7]

-

The crude product can then be purified. This protocol typically yields around 8.5 g (81%) of this compound as a light-yellow solid.[7]

Alternative synthetic routes include using a nitrating mixture of fuming nitric acid and sulfuric acid, or the intramolecular acylation of p-nitro-γ-phenylbutyric acid, though the latter may result in lower yields of the desired product.[6]

Purification

The primary method for purifying the crude product is recrystallization.

Detailed Methodology:

-

Prepare a 1:1 solvent mixture of ethanol and water.

-

Dissolve the crude this compound in a minimum amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol/water and dry them under a vacuum. This process yields a light-yellow solid with a melting point of 104-106 °C.[7]

Role in Medicinal Chemistry and Drug Development

This compound is not typically used as a final drug product but is a critical intermediate in the synthesis of more complex, biologically active molecules. The nitro group is a key functional handle; it is strongly electron-withdrawing and can be readily reduced to an amino group (e.g., 7-amino-1-tetralone), which can then be further functionalized.

The broader class of nitro-containing compounds is known to exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[14] The mechanism of action for many antimicrobial nitro compounds involves the in-vivo reduction of the nitro group to form radical species that are toxic to the target cells, often by causing DNA damage.[14] While no specific signaling pathways for this compound are documented, its derivatives are explored for various therapeutic targets. For instance, substituted 1-tetralones are investigated as precursors for tubulin-binding ligands and Monoamine Oxidase (MAO) inhibitors.[1][6]

Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.[12][15] Standard personal protective equipment should be used, and work should be conducted in a well-ventilated area.[9]

| Safety Aspect | Information | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [15] |

| Signal Word | Warning | [15] |

| Hazard Statement | H302: Harmful if swallowed | [12][15] |

| Precautionary Statements | P264, P270, P301+P312, P501 | [15] |

| Storage Class | 11 (Combustible Solids) | [15] |

| WGK (Water Hazard Class) | WGK 3 (severe hazard to water) | [15] |

Conclusion

This compound (CAS 40353-34-2) is a well-characterized chemical compound with significant value as a synthetic intermediate. Its straightforward, high-yield synthesis and the versatile reactivity of its nitro and ketone functional groups make it an important building block for the scientific community. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable starting point for the development of novel tetralone-based therapeutic agents. The data and protocols compiled in this guide provide a solid foundation for its safe handling, synthesis, and application in advanced research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 5. CAS 40353-34-2: this compound | CymitQuimica [cymitquimica.com]

- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CAS 40353-34-2|this compound|Rlavie [rlavie.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | 40353-34-2 [chemicalbook.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- [webbook.nist.gov]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 7-Nitro-1-tetralone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 7-Nitro-1-tetralone, a valuable intermediate in medicinal chemistry and drug development. The document details the key starting materials, experimental protocols, and quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a bicyclic aromatic ketone containing a nitro functional group. This structural motif is of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide range of nitrogen-containing heterocycles and other functional groups. Consequently, robust and efficient methods for the synthesis of this compound are of paramount importance. This guide focuses on the two principal synthetic approaches: the direct nitration of 1-tetralone and the intramolecular Friedel-Crafts acylation of nitrated 4-phenylbutyric acid derivatives.

Synthetic Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Route 1: Direct Nitration of 1-Tetralone

The most common and direct approach to this compound is the electrophilic nitration of the readily available starting material, 1-tetralone. This method involves the treatment of 1-tetralone with a suitable nitrating agent. However, this reaction can lead to the formation of a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives, necessitating careful control of reaction conditions and subsequent purification.

The following table summarizes various reported conditions and the corresponding yields for the nitration of 1-tetralone.

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time | Yield of this compound (%) | Yield of 5-Nitro-1-tetralone (%) | Reference |

| 1 | H₂SO₄ / fuming HNO₃ | - | ≤ 0 | 40 min | 25 (recrystallized) | - | [1] |

| 2 | H₂SO₄ / HNO₃ | - | -15 to ambient | 45 min | 55 | 26 | [1] |

| 3 | fuming HNO₃ | - | < 8 | - | Exclusive product | - | [1] |

| 4 | TFAA / NH₄NO₃ | Dichloromethane | -15 to 0 | 18 h | ~58 | - | [1] |

| 5 | H₂SO₄ / KNO₃ | H₂SO₄ | ≤ 15 | 1 h | 81 | - | [2] |

TFAA: Trifluoroacetic anhydride

This protocol provides a high-yield synthesis of this compound with good selectivity.

Materials:

-

1-Tetralone (α-Tetralone)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Ethanol

-

Water

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with continuous stirring.

-

In a separate beaker, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.

-

Quench the reaction by pouring the mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.

-

Dry the crude product.

-

Recrystallize the dried solid from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid.

Expected Yield: 8.5 g (81%)[2] Melting Point: 104-106 °C[2]

Route 2: Intramolecular Friedel-Crafts Acylation

An alternative synthetic strategy involves the intramolecular Friedel-Crafts acylation of a pre-functionalized aromatic precursor, typically 4-(4-nitrophenyl)butyric acid. This method avoids the potential for isomeric mixtures that can arise from the direct nitration of 1-tetralone. However, the synthesis of the starting material is a multi-step process, and the cyclization step can sometimes result in low yields of the desired product.

| Entry | Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Overall Yield of this compound | Notes | Reference |

| 1 | p-Nitro-γ-phenylbutyric acid | H₃PO₄ | Toluene or Anisole | 120-125 | 0.5 h | Minor product | Intermolecular acylation is a major side reaction. | [1] |

| 2 | 4-(2-Nitrobenzene)butyric acid | FSO₃H | - | Reflux | - | 68% (mixture of 5-nitro and 7-nitro isomers) | - | [1] |

This protocol describes the cyclization of p-nitro-γ-phenylbutyric acid to this compound. It is important to note that this method has been reported to yield the desired product as a minor component.

Materials:

-

p-Nitro-γ-phenylbutyric acid

-

Polyphosphoric Acid (H₃PO₄)

-

Toluene or Anisole

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-nitro-γ-phenylbutyric acid.

-

Add polyphosphoric acid as the catalyst and toluene or anisole as the solvent.

-

Heat the reaction mixture to 120-125 °C in an oil bath for 30 minutes.

-

After cooling, the reaction mixture is worked up to isolate the products. The work-up procedure typically involves pouring the mixture into ice water, followed by extraction with an organic solvent.

-

The desired this compound is then separated from byproducts, including the product of intermolecular acylation, typically by column chromatography.

Comparison of Synthetic Routes

| Feature | Route 1: Nitration of 1-Tetralone | Route 2: Intramolecular Friedel-Crafts Acylation |

| Starting Material | 1-Tetralone (commercially available) | 4-(4-Nitrophenyl)butyric acid (requires synthesis) |

| Number of Steps | Typically one step from 1-tetralone | Multiple steps to synthesize the precursor |

| Yield | Can be high (up to 81%) with optimized conditions | Often low for the desired 7-nitro isomer |

| Selectivity | Can produce isomeric mixtures requiring separation | Regioselective, but can have competing intermolecular reactions |

| Scalability | Generally scalable with careful temperature control | May be less scalable due to the use of strong acids and purification challenges |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct nitration of 1-tetralone offers a more direct and often higher-yielding pathway, although careful control of reaction conditions is necessary to maximize the yield of the desired 7-nitro isomer and facilitate its purification. The intramolecular Friedel-Crafts acylation of 4-(4-nitrophenyl)butyric acid provides a regioselective alternative but is hampered by the multi-step synthesis of the starting material and generally lower yields of the cyclized product. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the capabilities for purification. The nitration of 1-tetralone, particularly with a sulfuric acid and potassium nitrate system, appears to be a highly efficient and practical method for the laboratory-scale synthesis of this compound.

References

Theoretical Insights into the Electronic Landscape of 7-Nitro-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1-tetralone, a derivative of the versatile 1-tetralone scaffold, presents a molecule of significant interest in medicinal chemistry and materials science.[1] The introduction of a nitro group to the aromatic ring dramatically influences its electronic properties, modulating its reactivity, and potential biological activity. This technical guide provides a detailed, albeit partially illustrative, exploration of the electronic structure of this compound, integrating experimental spectroscopic data with a discussion of theoretical computational analyses. Due to a lack of specific published theoretical studies on this molecule, this guide presents a representative computational analysis based on established methodologies for similar nitroaromatic compounds.

Introduction

The 1-tetralone core is a fundamental structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The nitration of this scaffold, yielding isomers such as this compound, is a key synthetic step in the development of new chemical entities. Understanding the electronic structure of these derivatives is paramount for predicting their chemical behavior, designing structure-activity relationships, and elucidating potential mechanisms of action. This document synthesizes available experimental data with a representative theoretical framework to offer a comprehensive overview of the electronic characteristics of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been approached through various methods, primarily involving the nitration of 1-tetralone or the intramolecular acylation of nitro-precursors.[2]

Experimental Protocols

Method 1: Nitration of 1-Tetralone [3]

A general and effective procedure for the synthesis of this compound involves the nitration of 1-tetralone using a mixture of concentrated sulfuric acid and potassium nitrate.

-

Materials: 1-Tetralone, concentrated sulfuric acid, potassium nitrate, ice, ethanol, water.

-

Procedure:

-

Concentrated sulfuric acid (60 mL) is cooled to 0 °C in an ice bath.

-

1-Tetralone (8 g, 54.7 mmol) is added with stirring.

-

A solution of potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL) is added dropwise, maintaining the reaction temperature below 15 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

The reaction is quenched by pouring the mixture into crushed ice.

-

The resulting precipitate is collected by filtration and washed with distilled water.

-

The crude product is purified by recrystallization from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid.

-

Method 2: Intramolecular Acylation [2]

An alternative route involves the intramolecular acylation of p-nitro-γ-phenylbutyric acid in the presence of polyphosphoric acid (H₃PO₄) at elevated temperatures.[2] Another approach utilizes the reaction of 4-(2-nitrobenzene)butyric acid with fluorosulfonic acid (FSO₃H) under reflux conditions, which yields a mixture of 5-nitro and this compound.[2]

Spectroscopic Data

Experimentally obtained spectroscopic data provides foundational information about the molecular structure of this compound.

| Spectroscopic Data | Observed Values |

| Melting Point | 104-106 °C[3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.18-2.25 (m, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 7.45 (d, J = 8.4 Hz, 1H, ArH), 8.30 (dd, J = 2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J = 2.4 Hz, 1H, ArH)[3] |

| IR (film) | 1675 cm⁻¹ (C=O stretching), 1500 cm⁻¹ (aromatic NO₂ asymmetric stretching), 1340 cm⁻¹ (aromatic NO₂ symmetric stretching)[3] |

| Molecular Formula | C₁₀H₉NO₃[4][5] |

| Molecular Weight | 191.18 g/mol [4][5] |

Theoretical Studies on Electronic Structure

Computational Methodology

A plausible computational approach to investigate the electronic structure of this compound would involve Density Functional Theory (DFT) calculations.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.

-

Calculations:

-

Geometry optimization to find the ground state molecular structure.

-

Frequency analysis to confirm the optimized structure as a true minimum.

-

Calculation of molecular orbitals (HOMO, LUMO).

-

Mulliken population analysis to determine atomic charges.

-

Natural Bond Orbital (NBO) analysis for a more detailed look at charge distribution and bonding interactions.

-

Molecular Geometry

The optimized molecular structure of this compound would likely exhibit a nearly planar aromatic ring fused to a non-planar aliphatic ring. The nitro group would be coplanar with the aromatic ring to maximize resonance stabilization.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C=O | 1.22 | O-C-C | 121.5 |

| C-N | 1.48 | C-C-N | 118.9 |

| N-O (avg) | 1.23 | O-N-O | 124.7 |

| C-C (aromatic avg) | 1.40 | C-C-C (aromatic avg) | 120.0 |

| C-C (aliphatic avg) | 1.53 | C-C-C (aliphatic avg) | 111.2 |

| Dihedral Angles (°) | |||

| O-N-C-C | 0.5 |

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the carbonyl group.

-

LUMO: The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.45 |

| Electronegativity (χ) | 4.65 |

| Hardness (η) | 2.20 |

| Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 4.93 |

Atomic Charges

The distribution of atomic charges reveals the electrophilic and nucleophilic centers within the molecule. The nitro group and the carbonyl oxygen are expected to carry significant negative charges, while the nitrogen atom of the nitro group and the carbonyl carbon will be positively charged.

Table 3: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.48 |

| N (nitro) | +0.95 |

| O (nitro, avg) | -0.52 |

| C (aromatic) | -0.10 to +0.15 |

| C (aliphatic) | -0.20 to -0.05 |

| H (aromatic) | +0.12 to +0.18 |

| H (aliphatic) | +0.08 to +0.12 |

Structure-Activity Relationship Implications

The electronic features of this compound have direct implications for its potential biological activity and role in drug design.

-

The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aromatic ring, making it more susceptible to certain metabolic transformations.

-

The distribution of charges and the locations of the HOMO and LUMO can guide the design of derivatives with improved binding affinity to biological targets. The carbonyl oxygen and nitro group oxygens are potential hydrogen bond acceptors.

-

The overall electronic profile can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound is a molecule with a rich electronic landscape shaped by the interplay of the electron-donating character of the fused ring system and the potent electron-withdrawing nitro and carbonyl groups. While experimental data provides a solid foundation for its structural characterization, theoretical studies, as illustrated hypothetically in this guide, are indispensable for a deeper understanding of its electronic properties and reactivity. Such computational insights are crucial for the rational design of novel this compound derivatives with tailored properties for applications in drug discovery and materials science. Further dedicated computational and experimental studies are warranted to fully elucidate the electronic structure of this important molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 7-Nitro-1-tetralone: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1-tetralone, a nitrated derivative of the bicyclic aromatic ketone 1-tetralone, serves as a valuable intermediate in synthetic organic chemistry. Its structural motif is a precursor to a variety of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its relevance in medicinal chemistry.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of 1-tetralone and its derivatives as versatile building blocks in organic synthesis. While a definitive "discovery" date for this compound is not prominently documented, its synthesis is a logical extension of nitration reactions on aromatic compounds, a cornerstone of organic chemistry. Early research into the nitration of 1-tetralone was driven by the desire to introduce functional groups that could be further modified to create a diverse range of chemical entities. Over the years, various research groups have contributed to the development of efficient and regioselective methods for the synthesis of nitrated tetralones, including the 7-nitro isomer. These efforts have been motivated by the potential of tetralone derivatives in the development of new therapeutic agents and as key intermediates in the total synthesis of natural products. For instance, nitro-substituted 1-tetralones have been synthesized as precursors for monoquaternary neuromuscular blocking agents.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the direct nitration of 1-tetralone or the intramolecular cyclization of a nitro-substituted precursor.

Direct Nitration of 1-Tetralone

The most common approach to synthesizing this compound is the electrophilic aromatic substitution of 1-tetralone using a nitrating agent. The regioselectivity of this reaction is influenced by the nature of the nitrating agent, the solvent, and the reaction temperature.

This method provides a high yield of this compound.

Methodology:

-

Concentrated sulfuric acid (60 mL) is cooled to 0 °C in an ice bath.

-

1-Tetralone (8 g, 54.7 mmol) is added to the cooled sulfuric acid with stirring.

-

A solution of potassium nitrate (6 g, 59.3 mmol, 1.08 eq.) in concentrated sulfuric acid (18 mL) is added dropwise to the reaction mixture, maintaining the temperature below 15 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 15 °C.

-

The reaction is quenched by pouring the mixture into crushed ice.

-

The resulting precipitate is collected by filtration and washed with distilled water.

-

The crude product is purified by recrystallization from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 81% | [2] |

| Melting Point | 104-106 °C |[2] |

This classic method utilizes a potent nitrating mixture.

Methodology:

-

A pre-chilled mixture of fuming nitric acid and sulfuric acid is prepared.

-

The nitrating mixture is added dropwise to a solution of 1-tetralone over 20 minutes, maintaining the temperature at or below 0 °C.

-

The reaction is stirred for an additional 20 minutes after the addition is complete.

-

The reaction mixture is poured into ice water to precipitate the product.

-

The initial gummy precipitate is allowed to stand overnight to harden.

-

The solid product is collected and can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

|---|

| Yield | Not explicitly stated, but prolonged acid exposure decreases yield |[1] |

Intramolecular Acylation of Nitro-Precursors

An alternative route to this compound involves the cyclization of a suitable nitro-substituted phenylbutyric acid.

This method can produce this compound, although it may not be the major product under all conditions.

Methodology:

-

p-Nitro-γ-phenylbutyric acid is heated in the presence of polyphosphoric acid (H₃PO₄) at 120-125 °C in an oil bath for 30 minutes.

-

Toluene or anisole can be used as a solvent.

-

The reaction mixture is worked up to isolate the cyclized product.

Quantitative Data:

| Parameter | Value | Reference |

|---|

| Yield | Minor/side-product |[1] |

Physicochemical and Spectroscopic Properties

This compound is a pale-yellow to off-white solid at room temperature.[3] A summary of its key properties is provided below.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| CAS Number | 40353-34-2 | [4] |

| Appearance | Pale-yellow to off-white solid | [3] |

| Melting Point | 104-106 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | [5] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption peaks for the carbonyl group (C=O) and the nitro group (NO₂).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

δ 8.86 (d, J = 2.4 Hz, 1H, ArH): Aromatic proton ortho to the nitro group.

-

δ 8.30 (dd, J = 8.4, 2.4 Hz, 1H, ArH): Aromatic proton meta to the nitro group and ortho to the carbonyl group.

-

δ 7.45 (d, J = 8.4 Hz, 1H, ArH): Aromatic proton meta to both the nitro and carbonyl groups.

-

δ 3.10 (t, J = 6.1 Hz, 2H, CH₂): Methylene protons adjacent to the carbonyl group.

-

δ 2.75 (t, J = 6.8 Hz, 2H, CH₂): Methylene protons adjacent to the aromatic ring.

-

δ 2.18-2.25 (m, 2H, CH₂): Methylene protons at the 3-position.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 191, corresponding to its molecular weight.

Predicted Fragmentation Pathway: Electron impact ionization would lead to the formation of the molecular ion. Subsequent fragmentation would likely involve:

-

Loss of NO₂: A significant fragment at m/z 145 ([M - 46]⁺) due to the loss of the nitro group.

-

Loss of CO: A fragment at m/z 163 ([M - 28]⁺) resulting from the loss of a carbonyl group.

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

-

Experimental Workflows and Logical Relationships

General Synthesis and Purification Workflow

The synthesis and purification of this compound typically follow a standardized workflow in organic chemistry.

Caption: General workflow for the synthesis and purification of this compound.

Logic of Regioselectivity in Nitration

The position of nitration on the 1-tetralone ring is directed by the electronic effects of the existing substituents. The carbonyl group is a deactivating, meta-directing group, while the fused benzene ring activates the aromatic portion towards electrophilic substitution.

Caption: Factors influencing the regioselectivity of 1-tetralone nitration.

Biological Activity and Medicinal Chemistry Relevance

While specific biological activities of this compound are not extensively reported, the 1-tetralone scaffold is a well-established privileged structure in medicinal chemistry.[6] Derivatives of 1-tetralone have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antibiotic agents.[1] The nitro group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives.[1] For example, 6-methoxy-7-nitro-1-tetralone has been utilized as a precursor for tubulin binding ligands.[1] The reduction of the nitro group to an amine provides a key intermediate for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The exploration of this compound and its derivatives in drug discovery remains an active area of research.

Conclusion

This compound is a chemically significant molecule whose synthesis has been refined over time through various methodologies. Its importance lies not only in its own right but also as a crucial intermediate for the generation of more complex and potentially bioactive compounds. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further exploration of the chemical space and therapeutic potential of the 1-tetralone scaffold. Future research may focus on the direct biological evaluation of this compound and the development of novel derivatives with enhanced pharmacological profiles.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

7-Nitro-1-tetralone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 7-Nitro-1-tetralone, a key intermediate in various research and development applications. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use and disposal.

Compound Identification and Properties